2-(4-Methoxyphenyl)-2-(methylamino)acetonitrile
Overview
Description
2-(4-Methoxyphenyl)-2-(methylamino)acetonitrile is an organic compound that belongs to the class of nitriles This compound features a methoxyphenyl group, a methylamino group, and a nitrile group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-(methylamino)acetonitrile typically involves the reaction of 4-methoxybenzaldehyde with methylamine and a cyanide source. One common method is the Strecker synthesis, which involves the following steps:
Formation of an imine: 4-Methoxybenzaldehyde reacts with methylamine to form an imine intermediate.
Addition of cyanide: The imine intermediate reacts with a cyanide source, such as sodium cyanide or potassium cyanide, to form the nitrile compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The reaction conditions would be optimized for yield and purity, and the process would be designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-(methylamino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines or other reduced forms.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-(methylamino)acetonitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting specific pathways. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-2-(methylamino)ethanol
- 2-(4-Methoxyphenyl)-2-(methylamino)propionitrile
- 2-(4-Methoxyphenyl)-2-(methylamino)butanenitrile
Uniqueness
2-(4-Methoxyphenyl)-2-(methylamino)acetonitrile is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its methoxyphenyl group, methylamino group, and nitrile group together make it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-(methylamino)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-10(7-11)8-3-5-9(13-2)6-4-8/h3-6,10,12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDYATXCQRCAGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C#N)C1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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